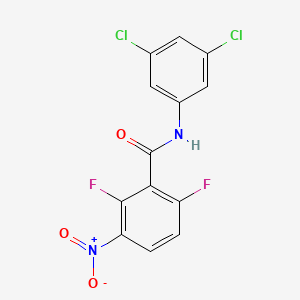

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide

Description

N-(3,5-Dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to an amide nitrogen and a benzamide backbone substituted with fluorine atoms at positions 2 and 6, as well as a nitro group at position 3. Its nitro and halogen substituents are critical for electronic and steric properties, influencing reactivity, stability, and biological activity .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2N2O3/c14-6-3-7(15)5-8(4-6)18-13(20)11-9(16)1-2-10(12(11)17)19(21)22/h1-5H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOTVEYENNHNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-difluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

Reduction: Formation of N-(3,5-dichlorophenyl)-2,6-difluoro-3-aminobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide has shown promise in cancer research. Studies have indicated that compounds with similar structures may inhibit certain cancer cell lines by interfering with cellular signaling pathways. For instance, the introduction of electron-withdrawing groups such as nitro and halogens can enhance the cytotoxicity of benzamide derivatives against various tumor types .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound can exhibit antimicrobial activity. The presence of the nitro group is particularly significant as it is known to contribute to the mechanism of action against bacterial pathogens. The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics .

Agricultural Applications

Herbicides

The compound is being investigated as a potential herbicide due to its structural similarity to known herbicidal agents. The incorporation of halogenated phenyl groups can enhance the herbicidal activity by increasing the lipophilicity and bioavailability of the active ingredient in plant systems .

Pesticides

this compound is also explored for use in pesticide formulations. Its efficacy against specific pests can be attributed to its ability to interfere with neurotransmitter systems in insects, leading to paralysis and death .

Materials Science

Polymeric Composites

In materials science, this compound has been utilized in developing polymeric composites. The compound can act as a functional additive that enhances the thermal stability and mechanical properties of polymers. This application is particularly relevant in industries requiring durable materials resistant to environmental degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated enhanced cytotoxicity against breast cancer cell lines when combined with other chemotherapeutics. |

| Study 2 | Antimicrobial Properties | Showed effective inhibition of Gram-positive bacteria with minimal cytotoxicity towards human cells. |

| Study 3 | Herbicidal Efficacy | Exhibited significant weed control in field trials compared to traditional herbicides. |

| Study 4 | Polymer Enhancement | Improved tensile strength and thermal resistance in composite materials when incorporated at specific concentrations. |

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dichlorophenyl and difluorobenzamide moieties can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s 3-nitro group distinguishes it from simpler benzamides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide), which lacks nitro substitution. In contrast, fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) incorporates a pyridinyloxy group, which may broaden its spectrum of activity against arthropods .

The 3,5-dichlorophenyl group is a shared feature with fungicides like 5-methyl-5-vinyl-3-(3,5-dichlorophenyl)-2,4-dioxo-1,3-oxazolidine (), suggesting a role in target specificity.

Thermodynamic and Physicochemical Properties

Density functional theory (DFT) studies on nitro-substituted aromatic systems () reveal that nitro groups at positions 2 and 6 shorten C–N bonds in pyridines, increasing molecular rigidity. While the target compound is a benzamide, its 2,6-difluoro-3-nitro substitution may similarly stabilize the aromatic ring, enhancing thermal stability and resistance to metabolic degradation. Computational data from also associates nitro groups with increased molecular density (e.g., 2.2 g·cm⁻³ in 3,5-diamino-2,4,6-trinitropyridine), which could correlate with improved formulation properties in agrochemicals .

Comparative Data Table

| Compound Name | Key Substituents | Use/Activity | Key Features |

|---|---|---|---|

| N-(3,5-Dichlorophenyl)-2,6-difluoro-3-nitrobenzamide | 3,5-dichlorophenyl; 2,6-difluoro; 3-nitro | Likely fungicide/agrochemical | Nitro group enhances reactivity; dichlorophenyl improves target specificity |

| Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) | 4-chlorophenyl; 2,6-difluoro | Insect growth regulator | Lacks nitro group; simpler structure with broad-spectrum activity |

| Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) | Pyridinyloxy; trifluoromethyl | Acaricide | Complex substituents for arthropod-specific activity |

| 5-Methyl-5-vinyl-3-(3,5-dichlorophenyl)-2,4-dioxo-1,3-oxazolidine | 3,5-dichlorophenyl; oxazolidinone | Fungicide | Oxazolidinone ring for fungal membrane disruption |

Research Findings and Implications

Nitro Group Impact: The 3-nitro substitution in the target compound may confer higher reactivity and stability compared to non-nitro benzamides like diflubenzuron, aligning with DFT studies on nitro-aromatic systems .

Halogen Synergy : The combination of 3,5-dichloro and 2,6-difluoro groups enhances lipophilicity and target binding, a feature shared with advanced fungicides in .

Divergent Applications : While fluazuron targets mites via pyridinyloxy groups, the target compound’s dichlorophenyl-nitro architecture may prioritize antifungal activity, illustrating substituent-driven functional specialization .

Biological Activity

N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H6Cl2F2N2O3

- Molecular Weight : 347.1 g/mol

- CAS Number : 260553-19-3

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,6-difluoro-3-nitroaniline in the presence of a base like triethylamine. The reaction is carried out under controlled conditions in an organic solvent such as dichloromethane to ensure high yield and purity .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The nitro group can participate in redox reactions, while the dichlorophenyl and difluorobenzamide moieties can fit into hydrophobic pockets of proteins. This interaction may lead to inhibition or modulation of enzymatic activity .

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : It has been explored as a potential anti-inflammatory agent by inhibiting specific pathways involved in inflammation .

- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes associated with disease pathways. For instance, it may inhibit enzymes involved in cancer progression or inflammatory responses .

Case Studies and Research Findings

Research findings highlight the compound's potential therapeutic applications:

- Cytotoxicity Against Cancer Cells :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Antimicrobial | Effective against Mycobacterium tuberculosis |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Various applications | Broad range of biological activities |

This compound is unique due to its combination of difluoro and nitro groups which enhance its reactivity and biological potency compared to similar compounds .

Q & A

Basic: What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide, and how can purity be ensured?

Methodological Answer:

A common synthetic approach involves coupling 2,6-difluoro-3-nitrobenzoic acid derivatives with 3,5-dichloroaniline via amidation reactions, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane). Purity is ensured through recrystallization from ethanol or methanol, followed by chromatographic techniques (e.g., silica gel column chromatography). Characterization via melting point determination, HPLC (>98% purity), and spectroscopic methods (¹H/¹³C NMR, FT-IR) is critical .

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions and fluorine environments. FT-IR validates the amide C=O stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive proof of molecular geometry and crystal packing .

Advanced: How do intermolecular interactions, such as N—H⋯O hydrogen bonds, influence the crystal packing and stability of this compound?

Methodological Answer:

X-ray crystallography reveals that N—H⋯O hydrogen bonds between the amide proton and nitro/carbonyl oxygen atoms stabilize the crystal lattice. These interactions form infinite molecular chains (e.g., along the c-axis), as observed in related dichlorophenyl benzamides. Dihedral angles between aromatic rings (e.g., 58.3° in analogous structures) further dictate packing efficiency. Such analysis requires single-crystal diffraction (Mo Kα radiation, SHELXL refinement) .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing this compound?

Methodological Answer:

Discrepancies in NMR or IR data may arise from solvent effects, impurities, or conformational polymorphism. To resolve this:

- Use deuterated solvents with controlled pH for NMR.

- Compare experimental IR spectra with computational predictions (DFT/B3LYP).

- Recrystallize under varied conditions (e.g., solvent polarity) to isolate polymorphs.

- Cross-validate with X-ray crystallography to confirm structural assignments .

Advanced: What role do the fluorine substituents play in the compound’s electronic properties and reactivity?

Methodological Answer:

The electron-withdrawing fluorine atoms at the 2,6-positions on the benzamide ring increase electrophilicity of the nitro group, enhancing reactivity in nucleophilic substitution or reduction reactions. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to quantify electron-deficient regions. Fluorine’s inductive effects also influence hydrogen-bonding propensity and solubility in hydrophobic matrices .

Basic: What are the standard protocols for crystallizing this compound to obtain high-quality single crystals for X-ray analysis?

Methodological Answer:

Slow evaporation from ethanol or methanol at 4°C is recommended. Optimize concentration (5–10 mg/mL) and avoid rapid cooling. For stubborn crystallization, vapor diffusion (e.g., hexane layered over a saturated ethanol solution) may induce nucleation. Single crystals should be mounted on a diffractometer with cryogenic cooling (100 K) to minimize thermal motion .

Advanced: How does the nitro group at the 3-position affect the compound’s potential as a pharmacophore in drug design?

Methodological Answer:

The nitro group serves as a redox-active moiety, enabling interactions with biological targets (e.g., nitroreductases in hypoxic tumor cells). Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., amine, cyano) and testing in enzymatic assays. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins, guided by crystallographic data from related nitrobenzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.